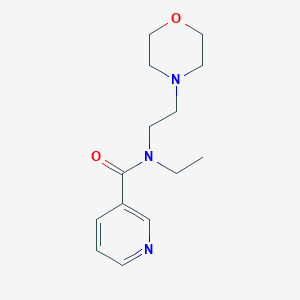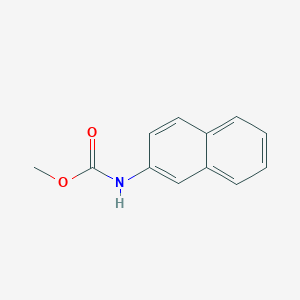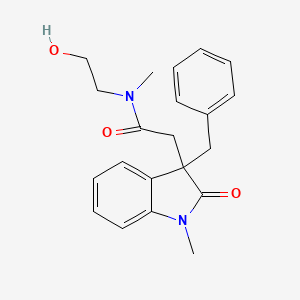![molecular formula C16H20ClNO B5292906 N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5292906.png)
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine family. It is a derivative of the compound 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and is structurally similar to the drug 3,4-methylenedioxymethamphetamine (MDMA or ecstasy). MBDB has been used as a recreational drug, but it also has potential scientific research applications.
Mécanisme D'action
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride acts primarily as a serotonin releasing agent, causing an increase in the release of serotonin in the brain. It also has some activity as a dopamine releasing agent and a norepinephrine releasing agent. The exact mechanism of action of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride are similar to those of MDMA. It increases the release of serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety. It also has some stimulant effects, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has some advantages for lab experiments, particularly in the study of the serotonin system. It has a similar mechanism of action to MDMA, but it has a shorter duration of action and is less potent. This makes it easier to study in animals and humans without producing as many unwanted side effects. However, like MDMA, N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is a controlled substance and is subject to strict regulations, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for the study of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of interest is its potential as a tool for studying the serotonin system in humans. It may also have potential as a treatment for depression and other psychiatric disorders, although more research is needed in this area. Additionally, there may be other derivatives of MDMA and N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride that could have even greater potential for scientific research and therapeutic use.
Méthodes De Synthèse
The synthesis of N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride involves the reaction of 3,4-methylenedioxyphenylpropan-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methylamine to yield N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine, which is then converted to the hydrochloride salt form.
Applications De Recherche Scientifique
N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. It has been found to have similar effects to MDMA, including increased feelings of empathy and sociability. N-methyl-1-{3-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has also been studied for its potential as a tool for neuroscience research, particularly in the study of the serotonin system.
Propriétés
IUPAC Name |
N-methyl-1-[3-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-6-8-14(9-7-13)12-18-16-5-3-4-15(10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQTTOKJHJELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![N-{[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B5292832.png)


![7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292871.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)

![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)